![molecular formula C15H12F3NO3 B2531537 methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate CAS No. 339024-94-1](/img/structure/B2531537.png)

methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

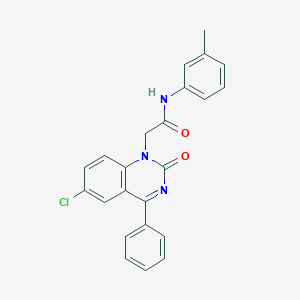

The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents and catalysts. In the context of pyridine derivatives, the synthesis can be quite intricate. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters leads to the formation of 4H-pyrano[3,2-c]pyridines . Similarly, the methylation of the pyridine moiety, specifically at position 8, has been explored to enhance the analgesic properties of certain compounds, indicating that strategic functionalization can significantly alter biological activity . Additionally, the asymmetric Friedel–Crafts alkylation of activated benzenes with methyl (E)-2-oxo-4-aryl-3-butenoates catalyzed by a Sc(III) triflate complex demonstrates the potential for creating chiral centers with high enantioselectivity .

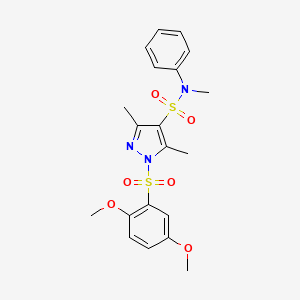

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical and biological properties. For example, the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate reveals a dimeric structure with a row of five fused rings, showcasing the complexity of coordination compounds involving pyridine . Quantum mechanical calculations and spectroscopic investigations provide insights into the molecular structural parameters, vibrational frequencies, and electronic properties of related compounds, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide .

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, which can be used to further modify their structure and properties. The reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives with heterocyclic amines result in the opening of the oxirane ring, leading to the formation of new compounds with different substituents . The reactivity of these compounds can be exploited in the design of new materials or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the photoluminescence and photocatalytic properties of metal(II) complexes based on 1,4-bis(3-pyridylaminomethyl)benzene are determined by their specific coordination geometry and electronic structure . The study of these properties is essential for the development of new materials with desired optical and catalytic characteristics.

Aplicaciones Científicas De Investigación

Structural Analysis and Potential Applications

One study investigated 1,4-dihydropyridine derivatives , which are known for their calcium modulatory properties. These compounds, including those with structures similar to methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate, often display shallow-boat conformations and are involved in significant intermolecular interactions, such as hydrogen bonding and π-π interactions. These structural characteristics could be pivotal in developing new pharmaceuticals with enhanced efficacy and selectivity (Linden et al., 2011).

Synthesis and Chemical Reactions

The asymmetric Friedel–Crafts reaction has been employed in the synthesis of compounds bearing a resemblance to the target molecule, demonstrating the versatility of such structures in synthetic chemistry. This method has yielded compounds with high enantioselectivity, suggesting the utility of similar compounds in synthesizing optically active pharmaceuticals (Faita et al., 2010).

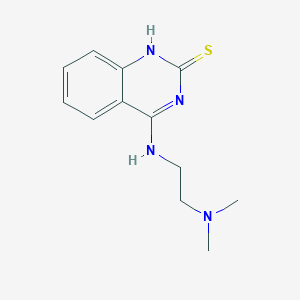

Anticonvulsant Enaminones

Research into anticonvulsant enaminones includes compounds with core structures akin to the chemical of interest. These compounds have shown promising anticonvulsant activity, with their cyclohexene rings adopting specific conformations that could influence their pharmacological profile (Kubicki et al., 2000).

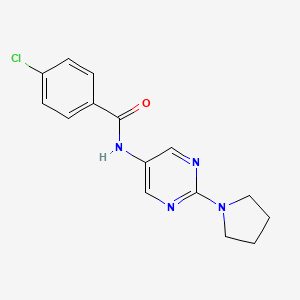

Protoporphyrinogen IX Oxidase Inhibitors

Compounds featuring trifluoromethyl-substituted moieties, similar to the target molecule, have been studied as protoporphyrinogen IX oxidase inhibitors . These structures offer insights into the design of herbicides and other agricultural chemicals, demonstrating the diverse applications of such chemical entities (Li et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3/c1-22-14(21)11-4-2-10(3-5-11)8-19-9-12(15(16,17)18)6-7-13(19)20/h2-7,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLZTRVBLVKWPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2531457.png)

![Bicyclo[5.1.0]octane-8-carbaldehyde](/img/structure/B2531460.png)

![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2531461.png)

![Methyl 2-[(2-methylpyrazol-3-yl)amino]acetate](/img/structure/B2531462.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2531468.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B2531472.png)

![3,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531473.png)

![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2531474.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2531476.png)